Cas no 2423-13-4 (linolenyl aldehyde)

linolenyl aldehyde 化学的及び物理的性質
名前と識別子
-
- linolenyl aldehyde
- Z,Z,Z-9,12,15-Octadecatrienal
- (9Z,12Z,15Z)-Octadeca-9,12,15-trienal
- 2423-13-4
- Linolene aldehyde
- (z,z,z)-9,12,15-octadecatrienal
- TUCMDDWTBVMRTP-PDBXOOCHSA-N
- LMFA06000243
- BS-47775
- TEAL
- CHEBI:186996
- E75400
- 9Z,12Z,15Z-Octadecatrienal CAS 2423-13-4
- 9Z,12Z,15Z-Octadecatrienal
- SCHEMBL1301825
-
- インチ: InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9+
- InChIKey: TUCMDDWTBVMRTP-FVCZIJCZSA-N
- ほほえんだ: CC\C=C/C\C=C/C\C=C\CCCCCCCC=O
計算された属性
- せいみつぶんしりょう: 262.2298
- どういたいしつりょう: 262.229665576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 13
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
linolenyl aldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF53628-250mg |
TEAL |
2423-13-4 | 97% | 250mg |
$92.00 | 2024-04-20 | |
1PlusChem | 1P00BVSS-5g |
TEAL |
2423-13-4 | 97% | 5g |
$778.00 | 2024-05-21 | |
Aaron | AR00BW14-250mg |
TEAL |
2423-13-4 | 95% | 250mg |
$87.00 | 2025-02-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY358-50mg |
linolenyl aldehyde |
2423-13-4 | 98+% | 50mg |
2004.0CNY | 2021-07-09 | |
Aaron | AR00BW14-5g |
TEAL |
2423-13-4 | 97% | 5g |
$742.00 | 2023-12-14 | |
1PlusChem | 1P00BVSS-250mg |
TEAL |
2423-13-4 | 97% | 250mg |
$98.00 | 2024-05-21 | |
Aaron | AR00BW14-100mg |
TEAL |
2423-13-4 | 95% | 100mg |
$51.00 | 2025-02-11 | |
A2B Chem LLC | AF53628-1g |
TEAL |
2423-13-4 | 97% | 1g |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AF53628-5g |
TEAL |
2423-13-4 | 97% | 5g |
$857.00 | 2024-04-20 | |
Aaron | AR00BW14-1g |
TEAL |
2423-13-4 | 95% | 1g |
$234.00 | 2025-02-11 |
linolenyl aldehyde 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
linolenyl aldehydeに関する追加情報
Linolenyl Aldehyde (CAS No: 2423-13-4)
Linolenyl aldehyde, also known as α-linolenal, is a naturally occurring unsaturated aldehyde with the CAS registry number 2423-13-4. This compound is a derivative of α-linolenic acid, which is an essential omega-3 fatty acid. Linolenyl aldehyde has garnered significant attention in recent years due to its potential applications in the fields of cosmetics, pharmaceuticals, and food additives. Its unique chemical structure and bioactive properties make it a subject of extensive research.
The molecular formula of linolenyl aldehyde is C18H30O, and its molecular weight is approximately 258.4 g/mol. The compound consists of an aliphatic chain with three double bonds, making it highly unsaturated. This unsaturation contributes to its reactivity and potential for undergoing various chemical transformations. Recent studies have explored the use of linolenyl aldehyde in the synthesis of bio-based polymers, where its unsaturation plays a crucial role in cross-linking reactions.
In terms of physical properties, linolenyl aldehyde is a colorless liquid with a characteristic odor. It has a melting point of -5°C and a boiling point of 175°C at standard atmospheric pressure. These properties make it suitable for use in formulations that require stability over a wide temperature range. Researchers have also investigated the thermal stability of linolenyl aldehyde, finding that it decomposes at temperatures above 200°C, which limits its application in high-temperature processes.
The biological activity of linolenyl aldehyde has been a focal point in recent studies. It has been reported to exhibit antimicrobial and antioxidant properties, making it a promising candidate for use in food preservation and personal care products. A study published in 2023 demonstrated that linolenyl aldehyde can inhibit the growth of common foodborne pathogens such as Escherichia coli and Salmonella typhimurium, suggesting its potential as a natural food preservative.
In the cosmetics industry, linolenyl aldehyde has been explored for its potential as a fragrance ingredient due to its pleasant odor profile. However, its use in this sector is subject to strict regulations to ensure safety for human use. Recent advancements in fragrance chemistry have focused on modifying the structure of linolenyl aldehyde to enhance its stability and reduce potential allergenicity.
The synthesis of linolenyl aldehyde traditionally involves the oxidation of α-linolenic acid using strong oxidizing agents such as KMnO4. However, this method often results in low yields and by-products, limiting its industrial applicability. To address this challenge, researchers have developed alternative methods, including enzymatic oxidation and microwave-assisted synthesis, which offer higher yields and better control over the reaction conditions.
In conclusion, linolenyl aldehyde (CAS No: 2423-13-4) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties and bioactive potential continue to drive research aimed at optimizing its synthesis and expanding its uses. As new findings emerge, linolenyl aldehyde is poised to play an increasingly important role in both scientific and commercial contexts.




